GSK-3β Inhibitory Potency: 4.4-Fold Enhancement Over Unsubstituted Parent
In a direct comparative study of substituted phenylthiophene methanone analogs, the methyl-substituted derivative (corresponding to the target scaffold) exhibited significantly enhanced GSK-3β inhibitory activity compared to the unsubstituted parent compound. The methyl analog (compound 5b) demonstrated an IC50 value of 0.9 ± 0.1 μM, representing a 4.4-fold improvement in potency relative to the unsubstituted phenylthiophene methanone (compound 5a, IC50 = 4.0 ± 0.2 μM) [1]. This differential potency establishes that the 5-methyl group is a critical pharmacophoric element for GSK-3β target engagement within this chemical series.
| Evidence Dimension | GSK-3β enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 0.9 ± 0.1 μM (methyl-substituted analog, compound 5b) |
| Comparator Or Baseline | IC50 = 4.0 ± 0.2 μM (unsubstituted phenylthiophene methanone, compound 5a) |
| Quantified Difference | 4.4-fold greater potency |
| Conditions | In vitro kinase assay; IC50 values are mean of three independent determinations |
Why This Matters
For research programs targeting GSK-3β in Alzheimer's disease, oncology, or metabolic disorders, the methyl-substituted scaffold provides superior starting potency compared to the unsubstituted analog, potentially reducing the synthetic burden required to achieve nanomolar activity.
- [1] PMC. (2018). Table 2: GSK-3β IC50 values for substituted phenylthiophene methanone analogs. PMC6211276. View Source
